methyl 4-methyl-1H-indazole-3-carboxylate
Description
Methyl 4-methyl-1H-indazole-3-carboxylate (CAS: 1352415-05-4) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol . It belongs to the indazole carboxylate family, characterized by a fused benzene and pyrazole ring system. The methyl ester group at position 3 and the methyl substituent at position 4 modulate its physicochemical properties and reactivity. This compound is stored under dry conditions at 2–8°C and exhibits hazards including skin/eye irritation (H315, H319) and acute toxicity (H302) .
Indazole derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules, including kinase inhibitors and cannabinoid receptor agonists .
Properties
IUPAC Name |
methyl 4-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)9(12-11-7)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENRFHWXHFSUPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Methyl 4-methyl-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-1H-indazole-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methyl-Substituted Indazole Carboxylates
Key positional isomers include:
Key Findings :
Functional Group Variations
(a) Amino-Substituted Derivatives
- Methyl 4-amino-1H-indazole-3-carboxylate (CAS: 1360946-93-5, C₉H₉N₃O₂): The 4-amino group increases hydrogen-bonding capacity, enhancing solubility in polar solvents . Reactivity: Prone to diazotization or coupling reactions, unlike the 4-methyl analog .
- Methyl 4-amino-7-methoxy-1H-indazole-3-carboxylate (CAS: 1448125-93-6, C₁₀H₁₁N₃O₃): Methoxy group at position 7 introduces electron-donating effects, stabilizing the aromatic system .
(b) Halogenated Derivatives
Alkylated and Aryl-Substituted Derivatives
- Isobutyl 1-pentyl-1H-indazole-3-carboxylate (CAS: N/A): The pentyl chain at N1 enhances lipophilicity, making it structurally analogous to synthetic cannabinoids .
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate :
Sources :
Biological Activity
Methyl 4-methyl-1H-indazole-3-carboxylate is an indazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Overview of this compound
This compound (CAS Number: 1352415-05-4) belongs to the indazole family, characterized by a fused benzene and pyrazole ring structure. Indazoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Target of Action : this compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways. These interactions can modulate cellular processes such as growth, apoptosis, and inflammation.
Mode of Action : The compound has been shown to inhibit cell growth in certain cancer cell lines, suggesting potential anticancer properties. It may act through the inhibition of specific kinases or other signaling molecules that regulate cell proliferation and survival .
Biochemical Pathways : The compound is implicated in several biochemical pathways related to:
- Cancer Cell Proliferation : Inhibiting pathways that promote tumor growth.
- Inflammation : Modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.
- Microbial Growth : Exhibiting antimicrobial activity against various pathogens .
This compound exhibits several important biochemical properties:
- Antiproliferative Activity : Studies have demonstrated its ability to inhibit the growth of neoplastic cell lines, indicating potential use in cancer therapy .
- Enzyme Interactions : It interacts with key enzymes involved in metabolic processes, which could affect drug metabolism and efficacy .
Table 1: Summary of Biological Activities
Case Studies and Experimental Data
Recent studies have focused on the synthesis and evaluation of this compound derivatives for enhanced biological activity. For instance, a study highlighted the compound's ability to induce apoptosis in K562 leukemia cells by altering the expression levels of p53 and MDM2 proteins, crucial regulators of the cell cycle and apoptosis .
Table 2: Case Study Results
Q & A
Q. Table 1: Hydrogen-Bonding Interactions in Crystal Structure
| Interaction | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|---|---|
| C6–H6A···O15 | 0.99 | 2.67 | 3.3417 | 125 | −x+1, −y+1, −z+1 |
| C13–H13···N2 | 0.95 | 2.62 | 3.4578 | 148 | −x+1, −y+1, −z+1 |
Q. Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (reflux) | Maximizes rate |
| Solvent | Ethyl acetate | Enhances purity |
| Catalyst | None required | Reduces cost |
| Crystallization | 72-hour slow evaporation | Reduces defects |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
